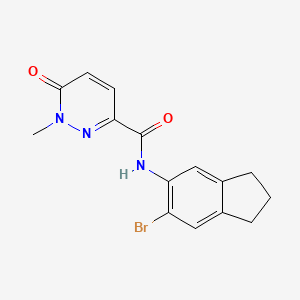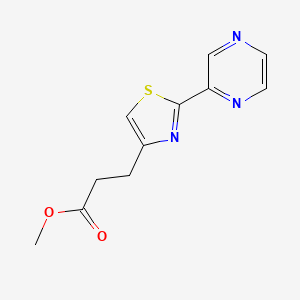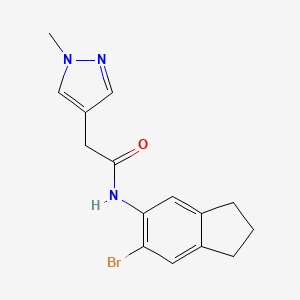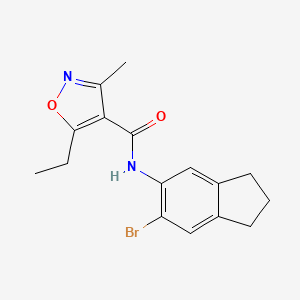
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry due to its potential use in cancer treatment. The compound has been shown to selectively target cancer cells, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide inhibits the activity of the protein bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, this compound can prevent the expression of genes that are essential for cancer cell growth and survival. This mechanism of action makes this compound a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, this compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide is its selectivity for cancer cells. This selectivity makes it a promising candidate for the development of new cancer therapies that are more effective and less toxic than current treatments. However, there are also limitations to the use of this compound in lab experiments. For example, the compound may have limited efficacy against certain types of cancer, and further research is needed to determine its long-term safety and effectiveness.
Zukünftige Richtungen
There are a number of future directions for the research and development of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide. One potential direction is the optimization of the compound for use in combination with other cancer therapies. Additionally, researchers may investigate the use of this compound in the treatment of specific types of cancer, such as breast cancer or leukemia. Further research is also needed to determine the long-term safety and effectiveness of this compound, as well as its potential use in clinical trials.
Synthesemethoden
The synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide involves a multistep process that begins with the preparation of the key intermediate, 6-bromo-2,3-dihydro-1H-inden-5-ylamine. This intermediate is then reacted with 1-methyl-6-oxopyridazine-3-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential use as a cancer therapy. Studies have shown that this compound selectively targets cancer cells, inhibiting their growth and inducing apoptosis. This selectivity makes this compound a promising candidate for the development of new cancer therapies that are more effective and less toxic than current treatments.
Eigenschaften
IUPAC Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-19-14(20)6-5-12(18-19)15(21)17-13-8-10-4-2-3-9(10)7-11(13)16/h5-8H,2-4H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOJCVVALYMGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C3CCCC3=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole](/img/structure/B7679405.png)
![Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679411.png)


![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylpiperazin-2-one](/img/structure/B7679448.png)
![2-Methoxy-4-[[4-(1,3-thiazol-2-ylamino)piperidin-1-yl]methyl]phenol](/img/structure/B7679452.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide](/img/structure/B7679453.png)

![N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
![Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679483.png)

